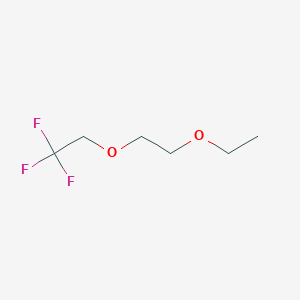

1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane

描述

Significance of Fluorinated Ethers in Modern Chemical Research

Fluorinated ethers represent a significant class of compounds in modern chemical research due to the profound impact of fluorine on molecular properties. The high electronegativity of fluorine creates strong carbon-fluorine bonds, which are among the most stable in organic chemistry, imparting exceptional thermal and chemical stability to the molecule. nih.govwikipedia.org This stability is a highly desirable trait in materials science, where such compounds can be utilized in the development of robust polymers and lubricants. nih.gov

Furthermore, the presence of fluorine can influence the electronic environment of the ether oxygen, modulating its Lewis basicity and hydrogen bond accepting ability. This can affect the solvation properties of fluorinated ethers, making them valuable as specialized solvents in organic synthesis and for electrolytes in battery technology. researchgate.net The introduction of fluorine can also enhance the lipophilicity of a molecule, a critical factor in the design of pharmacologically active compounds, as it can influence their absorption, distribution, metabolism, and excretion profiles. nih.gov Consequently, the synthesis and study of fluorinated ethers are pivotal for the development of new materials, safer and more efficient energy storage solutions, and novel therapeutic agents.

The Compound 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane: A Specialized Case Study in Organofluorine Chemistry

Within the broad class of fluorinated ethers, this compound stands as a compelling case study in the field of organofluorine chemistry. This asymmetric ether combines a trifluoroethyl group with an ethyl group, linked by an ethylene (B1197577) glycol diether backbone. This specific arrangement of fluorinated and non-fluorinated moieties within the same molecule results in a unique set of properties that are of significant academic and potentially practical interest.

The trifluoromethyl group is known for its strong electron-withdrawing nature, which can influence the reactivity and physical properties of the entire molecule. nih.gov The presence of this group in this compound is expected to impact its dipole moment, boiling point, and solvent characteristics. As an asymmetric ether, it provides a valuable model for studying the interplay between fluorinated and non-fluorinated alkyl chains and their collective effect on the properties of the ether.

Below are some of the computed properties of this compound:

| Property | Value |

| Molecular Formula | C6H11F3O2 |

| Molecular Weight | 172.15 g/mol |

| IUPAC Name | 2-(2-ethoxyethoxy)-1,1,1-trifluoroethane |

| XLogP3 | 1.4 |

| Monoisotopic Mass | 172.07111408 Da |

Note: These properties are computationally derived and sourced from PubChem. nih.gov

Scope, Academic Rationale, and Research Objectives in Exploring Complex Ether Chemistry

A significant academic rationale for exploring such complex ethers is the potential to develop new synthetic methodologies. The synthesis of asymmetric fluorinated ethers can be challenging, and the development of efficient and selective synthetic routes is an active area of research. The Williamson ether synthesis is a classic and versatile method for preparing ethers, and its application to fluorinated alcohols and their corresponding alkoxides is of particular interest. masterorganicchemistry.comwikipedia.org However, the reactivity of fluorinated alkoxides can be significantly different from their non-fluorinated counterparts, presenting unique synthetic challenges and opportunities. For instance, 2,2,2-trifluoroethanol (B45653) is noted to be uncommonly stable to dehydration, and its sodium salt is highly resistant to reaction with alkyl halides under standard conditions, often requiring more severe reaction conditions. google.com

The research objectives in this area also extend to the exploration of the potential applications of these novel compounds. For example, the unique solvent properties of fluorinated ethers make them candidates for use in biphasic catalysis, as electrolytes in high-performance batteries, or as specialized media for chemical reactions. researchgate.net The study of this compound, as a representative complex ether, can therefore provide valuable insights into the broader field of organofluorine chemistry and pave the way for the design and synthesis of new functional molecules with tailored properties.

Structure

3D Structure

属性

分子式 |

C6H11F3O2 |

|---|---|

分子量 |

172.15 g/mol |

IUPAC 名称 |

2-(2-ethoxyethoxy)-1,1,1-trifluoroethane |

InChI |

InChI=1S/C6H11F3O2/c1-2-10-3-4-11-5-6(7,8)9/h2-5H2,1H3 |

InChI 键 |

IJGQAWNPGQNIRL-UHFFFAOYSA-N |

规范 SMILES |

CCOCCOCC(F)(F)F |

产品来源 |

United States |

Strategic Synthetic Methodologies for 1 2,2,2 Trifluoroethoxy 2 Ethoxyethane

Historical Evolution of Ether Synthesis Techniques Relevant to Fluoroalkoxy Systems

The synthesis of ethers is a fundamental transformation in organic chemistry, with a rich history dating back to the 19th century. The classical Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the first general and reliable method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgbritannica.combyjus.com This reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, laid the groundwork for many subsequent developments in ether synthesis. wikipedia.orgbyjus.com

Initially, ether synthesis focused on simple aliphatic and aromatic compounds. However, with the advent of organofluorine chemistry, there arose a need to adapt these classical methods for the synthesis of fluorinated ethers. The introduction of fluorine atoms into an organic molecule can significantly alter its physical and chemical properties, including increased thermal stability and altered reactivity. acs.org Early attempts to apply traditional methods, such as the intermolecular dehydration of fluorinated alcohols, were often unsuccessful. fluorine1.ru

The Williamson ether synthesis proved to be more adaptable to the formation of fluoroalkoxy systems. fluorine1.ru Researchers found that by carefully selecting the reaction conditions and reagents, this method could be successfully employed to create the C-O bond between a fluorinated alcohol and a non-fluorinated alkyl group. The development of various modifications, including the use of different bases, solvents, and activating groups, has been crucial in extending the utility of the Williamson synthesis to the preparation of a wide range of fluorinated ethers. fluorine1.rufluorine1.ru

Contemporary Approaches for the Formation of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane

The contemporary synthesis of this compound primarily relies on alkylation-based strategies, with the Williamson ether synthesis and its variants being the most prominent methods.

Alkylation-Based Strategies for Etherification

Alkylation-based strategies involve the formation of an ether bond through the reaction of an alcohol or its corresponding alkoxide with an alkylating agent.

The most direct and widely applicable method for the synthesis of this compound is a variation of the Williamson ether synthesis. This approach involves the reaction of a 2,2,2-trifluoroethanolate salt with an appropriate 2-ethoxyethyl halide. fluorine1.ruevitachem.com The key steps in this synthesis are the deprotonation of 2,2,2-trifluoroethanol (B45653) to form the more nucleophilic trifluoroethanolate, followed by its reaction with the electrophilic carbon of the 2-ethoxyethyl halide.

A typical reaction scheme is as follows:

Step 1: Formation of the Fluorinated Alcoholate

CF₃CH₂OH + Base → CF₃CH₂O⁻Na⁺ + HB⁺

Step 2: Nucleophilic Substitution

CF₃CH₂O⁻Na⁺ + CH₃CH₂OCH₂CH₂-X → CF₃CH₂OCH₂CH₂OCH₂CH₃ + NaX

(where X = Cl, Br, I, or another suitable leaving group)

The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the fluorinated alcohol. transformationtutoring.com The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the SN2 reaction. masterorganicchemistry.com

| Reagent | Base | Solvent | Typical Conditions | Yield (%) |

| 2-Ethoxyethyl bromide | Sodium hydride | Tetrahydrofuran (THF) | Room temperature to reflux | Moderate to High |

| 2-Ethoxyethyl chloride | Potassium carbonate | Dimethylformamide (DMF) | Elevated temperature | Moderate |

| 2-Ethoxyethyl tosylate | Sodium 2,2,2-trifluoroethoxide | Aprotic solvent | Varies | Good to Excellent |

This table represents typical conditions for Williamson ether synthesis involving fluorinated alcohols and may not be specific to the synthesis of this compound due to a lack of specific literature data.

To enhance the selectivity and yield of the Williamson ether synthesis for compounds like this compound, several modifications can be implemented. One common strategy is the use of a phase-transfer catalyst (PTC). fluorine1.ru PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate and yield. fluorine1.ru

Another modification involves the use of a more reactive leaving group on the 2-ethoxyethyl moiety. For instance, converting the hydroxyl group of 2-ethoxyethanol (B86334) into a tosylate or mesylate can significantly improve its reactivity as an electrophile in the SN2 reaction. masterorganicchemistry.com

| Modification | Description | Advantage |

| Phase-Transfer Catalysis | A catalyst is used to transfer the alkoxide between phases. | Increased reaction rates and yields, milder reaction conditions. |

| Use of Sulfonate Esters | The alkyl halide is replaced with an alkyl tosylate or mesylate. | Sulfonates are excellent leaving groups, leading to faster and more efficient reactions. |

This table outlines general modifications to the Williamson ether synthesis that could be applied to optimize the formation of this compound.

Transition Metal-Catalyzed Etherification Reactions

While less common for the synthesis of simple aliphatic ethers, transition metal-catalyzed reactions represent a potential alternative for the formation of the C-O bond in this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the formation of C-O bonds, particularly in the synthesis of diaryl ethers. rsc.org The application of these methods to the synthesis of aliphatic ethers, especially those containing fluoroalkyl groups, is an area of ongoing research.

In principle, a palladium-catalyzed reaction could be envisioned between a 2,2,2-trifluoroethoxide and a suitably activated 2-ethoxyethanol derivative. However, the development of suitable catalysts and reaction conditions for such a transformation would be necessary. The advantages of a catalytic approach could include milder reaction conditions and broader functional group tolerance compared to the classical Williamson synthesis. While there is no specific literature detailing a palladium-catalyzed synthesis of this compound, the general principles of palladium-catalyzed C-O bond formation suggest it as a potential, albeit currently less established, synthetic route.

Other Catalytic Systems for C-O Bond Formation

Beyond the classical Williamson ether synthesis, which typically relies on stoichiometric base, various catalytic systems have been developed to facilitate C-O bond formation, often under milder conditions or with broader substrate scope. These systems could be adapted for the synthesis of this compound.

Transition metal catalysis offers a powerful toolkit for constructing ether linkages. Catalysts based on copper (Cu), palladium (Pd), nickel (Ni), and ruthenium (Ru) have been successfully employed. For instance, Cu- and Pd-catalyzed Ullmann-type couplings are traditionally used for aryl ether synthesis but modern variations have expanded their use. nih.gov Nickel catalysis has emerged as a useful strategy for cross-coupling reactions to form C-O bonds, proving effective for reactions between vinyl halides and various alcohols. nih.gov Ruthenium hydride complexes have been shown to catalyze the reductive etherification of carbonyl compounds with alcohols in environmentally benign solvents like water. nih.gov These catalytic methods can offer advantages such as higher chemoselectivity and avoidance of wasteful byproducts. nih.gov

Iron(III) chloride (FeCl₃) has also been reported as an efficient and inexpensive catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form C-O bonds. While this is for a different class of ethers, it highlights the potential of simple Lewis acids in catalyzing such transformations.

| Catalyst System | Reaction Type | Typical Substrates | General Conditions |

|---|---|---|---|

| Ruthenium (Ru-H complex) | Reductive etherification | Aldehydes/Ketones + Alcohols | Aqueous solvent, H₂ atmosphere |

| Nickel (Ni) | Cross-coupling | Vinyl Halides + Alcohols | Mild conditions, often with an additive like Zn powder |

| Copper (Cu) / Palladium (Pd) | Ullmann / Buchwald-Hartwig coupling | Aryl Halides + Alcohols | Often requires ligands and a base, higher temperatures |

| Iron (FeCl₃) | Lewis acid catalysis | Propargylic Alcohols + Alcohols | Mild conditions |

Addition Reactions Involving Fluoroalkenes and Alcohol Equivalents (if applicable)

A potential, though less common, synthetic route to fluorinated ethers involves the addition of an alcohol to a fluoroalkene. In the context of synthesizing this compound, this would hypothetically involve the reaction of 2-ethoxyethanol with a trifluorinated two-carbon alkene. The strong electron-withdrawing nature of the fluorine atoms makes the double bond of a fluoroalkene electron-deficient and susceptible to nucleophilic attack.

The mechanism typically involves the nucleophilic addition of an alkoxide (formed by deprotonating the alcohol) to the carbon-carbon double bond of the fluoroalkene. This strategy is particularly effective for perfluorinated or polyfluorinated alkenes. The success of this reaction would depend on the specific fluoroalkene used and the reaction conditions, which must be carefully controlled to avoid polymerization or other side reactions.

Ring-Opening Reactions Leading to the Target Ether Moiety

One of the most direct and plausible methods for synthesizing this compound is through the ring-opening of an epoxide. evitachem.com This strategy involves reacting 2,2,2-trifluoroethanol, or its corresponding alkoxide (sodium 2,2,2-trifluoroethoxide), with an appropriate three-membered cyclic ether, such as ethylene (B1197577) oxide or a derivative like 2-chloroethyloxirane.

The reaction can be catalyzed by either acid or base.

Base-catalyzed ring-opening: The trifluoroethoxide anion, a potent nucleophile, attacks one of the carbon atoms of the epoxide ring in an Sₙ2 fashion. For an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon.

Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by the neutral 2,2,2-trifluoroethanol. Fluorinated alcohols themselves can act as powerful promoters for these reactions, enhancing electrophilic activation of the epoxide. arkat-usa.orgresearchgate.net

This method is highly effective for creating the precise ether linkage found in the target molecule. For instance, the reaction between sodium 2,2,2-trifluoroethoxide and 2-chloroethoxyethane (which can be formed from 2-ethoxyethanol) is a classic example of the Williamson ether synthesis, a cornerstone of ether preparation. dewwool.commasterorganicchemistry.com The use of fluorinated alcohols as solvents or promoters can often lead to milder reaction conditions and greater efficiency. arkat-usa.orgresearchgate.net

Synthesis and Derivatization of Essential Precursors

The successful synthesis of the target compound relies on the availability and purity of its key building blocks: 2,2,2-trifluoroethanol and an appropriate ethoxy-substituted reagent.

Synthesis of 2,2,2-Trifluoroethanol and its Functionalized Derivatives

2,2,2-Trifluoroethanol (TFE) is a crucial precursor, valued for its unique properties as a solvent and a building block in organic synthesis. wikipedia.orgchemeurope.com Industrial production of TFE is typically achieved through several established methods:

Hydrogenation of Trifluoroacetic Acid Derivatives: This involves the catalytic hydrogenation or hydride reduction of esters of trifluoroacetic acid or trifluoroacetyl chloride. wikipedia.orgchemeurope.com

Hydrogenolysis: TFE can be prepared by the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group). This reaction is often carried out in the presence of a palladium catalyst on activated charcoal, with a tertiary aliphatic amine like triethylamine (B128534) serving as a co-catalyst. wikipedia.orgchemeurope.com

Catalytic Hydrogenation of Hemiacetals: A patented process describes the liquid-phase catalytic hydrogenation of 2,2,2-trifluoroacetaldehyde hemiacetals using a nickel catalyst in the presence of an aliphatic tertiary amine co-catalyst. google.com

For its use in ether synthesis, 2,2,2-trifluoroethanol is often converted into its functionalized derivative, the sodium 2,2,2-trifluoroethoxide anion. Due to the electron-withdrawing trifluoromethyl group, TFE is significantly more acidic than ethanol, facilitating its deprotonation by a suitable base such as sodium hydride (NaH) or sodium metal. wikipedia.orglibretexts.org

| Method | Starting Material | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Hydrogenation/Reduction | Trifluoroacetic acid esters/chloride | H₂ with catalyst or hydride reducing agents (e.g., LiAlH₄) | wikipedia.orgchemeurope.com |

| Hydrogenolysis | CF₃−CHOH−OR | Pd on charcoal, triethylamine | wikipedia.orgchemeurope.com |

| Catalytic Hydrogenation | CF₃CHO hemiacetal | Nickel catalyst, aliphatic tertiary amine | google.com |

| Substitution/Hydrolysis | 2-Chloro-1,1,1-trifluoroethane | Alkali metal carboxylate, followed by hydrolysis | google.com |

Preparation of Ethoxy-Substituted Aliphatic Reagents

The second key precursor is a two-carbon aliphatic chain with an ethoxy group and a suitable leaving group for nucleophilic substitution. The most common reagents for this purpose are 2-ethoxyethyl halides (e.g., 2-bromoethoxyethane or 2-chloroethoxyethane) or 2-ethoxyethyl tosylate.

These reagents are typically prepared from 2-ethoxyethanol.

Conversion to Alkyl Halides: 2-ethoxyethanol can be converted to 2-chloroethoxyethane using reagents like thionyl chloride (SOCl₂) or to 2-bromoethoxyethane using phosphorus tribromide (PBr₃). These reagents are often preferred over hydrohalic acids to avoid harsh acidic conditions. libretexts.org

Conversion to Alkyl Tosylates: Reaction of 2-ethoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields 2-ethoxyethyl tosylate. The tosylate group is an excellent leaving group for Sₙ2 reactions.

The choice between the halide and the tosylate depends on the specific reaction conditions and desired reactivity for the subsequent etherification step.

Optimization of Reaction Conditions and Isolation Procedures in Academic Synthesis

Optimizing the synthesis of this compound, particularly via the Williamson ether synthesis route, is crucial for maximizing yield and purity while minimizing side reactions. rsc.org Key parameters that require careful tuning include the choice of base, solvent, temperature, and reaction time. wikipedia.org

Base: A strong, non-nucleophilic base is required to fully deprotonate the 2,2,2-trifluoroethanol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice. libretexts.orgorganic-synthesis.com Carbonate bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly for more activated alcohols. organic-synthesis.com

Solvent: The solvent plays a critical role in an Sₙ2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used because they effectively solvate the cation of the alkoxide while leaving the anion nucleophile relatively free, thus accelerating the reaction rate. masterorganicchemistry.comwikipedia.org Tetrahydrofuran (THF) is also a common choice. organic-synthesis.com

Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org The optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions, such as elimination, which can become more prevalent at higher temperatures, especially if secondary alkyl halides are used. masterorganicchemistry.com

Isolation and Purification: Following the reaction, a standard aqueous workup is typically performed to remove inorganic salts and unreacted base. This involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered. organic-synthesis.com

Final purification of the crude product is essential to remove any remaining starting materials or byproducts. Given that ethers are often volatile liquids, the primary methods for purification are:

Distillation: Fractional distillation is highly effective for separating the desired ether from impurities with different boiling points.

Column Chromatography: For less volatile ethers or when distillation is not feasible, silica (B1680970) gel column chromatography can be used to achieve high purity. organic-synthesis.com

| Parameter | Common Choices/Conditions | Rationale/Considerations |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong base needed for complete deprotonation of TFE. NaH is common for unactivated alcohols. |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents enhance Sₙ2 reaction rates. |

| Temperature | 50 - 100 °C | Balance between reaction rate and minimizing elimination side reactions. |

| Leaving Group | -Br, -I, -OTs (tosylate) | Good leaving groups are essential for Sₙ2 reactions. Tosylates are excellent but more expensive. |

| Purification | Distillation, Column Chromatography | Choice depends on the boiling point of the product and the nature of impurities. |

Temperature and Pressure Control in Reaction Systems

Temperature and pressure are critical parameters in the synthesis of this compound, directly influencing reaction kinetics and the product-to-byproduct ratio. Etherification reactions, being SN2 substitutions, are generally accelerated by an increase in temperature. masterorganicchemistry.com However, higher temperatures can also promote competing elimination reactions, especially if secondary or sterically hindered alkyl halides are used. wikipedia.org

For the synthesis of fluorinated ethers, elevated temperatures are often necessary to achieve a reasonable reaction rate, particularly when less reactive alkyl halides (e.g., chlorides) are used. One of the first reported syntheses of a simple fluorinated ether involved heating sodium trifluoroethylate with ethyl bromide at 130°C for 89 hours in a sealed metal ampoule. fluorine1.ru The use of a sealed vessel indicates that the reaction was performed under elevated pressure, which is necessary to prevent the loss of volatile reactants like ethyl bromide and to maintain the reaction mixture in the liquid phase above its atmospheric boiling point.

Precise temperature control is crucial. Insufficient heat may lead to an impractically slow reaction, while excessive heat can lead to decomposition or the formation of undesired byproducts. The optimal temperature is a balance between achieving a high reaction rate and maintaining high selectivity for the desired ether product. Modern laboratory equipment allows for precise temperature regulation, often through the use of automated reaction systems with feedback-controlled heating mantles or oil baths.

| Parameter | Effect of Increase | Considerations for this compound Synthesis |

|---|---|---|

| Temperature | Increases reaction rate for both substitution (desired) and elimination (undesired). | Requires optimization to maximize ether yield while minimizing byproducts. Elevated temperatures (e.g., 80-130°C) are often required. fluorine1.rursc.org |

| Pressure | Maintains volatile reactants and solvents in the liquid phase at elevated temperatures. | Necessary when reaction temperature exceeds the boiling point of reactants (e.g., ethyl bromide). Sealed reaction vessels are often used. fluorine1.ru |

Advanced Purification and Isolation Methodologies in Laboratory Scale

Following the synthesis, the isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The crude product typically contains unreacted starting materials, the salt byproduct (e.g., sodium bromide), and potentially side-products. Given its structure, the target compound is expected to be a volatile organic compound (VOC). thermofisher.com

Standard laboratory purification techniques for VOCs are applicable. evitachem.comacs.org A typical workup procedure would involve an initial extraction to remove the inorganic salt byproduct. The organic layer would then be dried and concentrated. The primary methods for purifying the final product are distillation and chromatography. evitachem.com

Distillation: Fractional distillation is a highly effective method for separating liquids with different boiling points. Given the likely volatility of the target ether, vacuum distillation may be employed. acs.org This technique allows for distillation at a lower temperature, which is advantageous for thermally sensitive compounds and helps prevent decomposition. The efficiency of the separation depends on the difference in boiling points between the product and any remaining impurities.

Flash Chromatography: For less volatile impurities or products that are difficult to separate by distillation, flash column chromatography is a powerful and common laboratory-scale technique. acs.org The crude mixture is passed through a column of silica gel using an appropriate solvent system (eluent). Separation occurs based on the differential adsorption of the components to the silica gel. The selection of the eluent is crucial for achieving good separation. acs.org

The choice between distillation and chromatography depends on the physical properties of the product and its impurities. In many cases, a combination of an initial distillation followed by a final chromatographic polishing step may be required to achieve the highest purity.

| Methodology | Principle of Separation | Applicability & Advantages | Limitations |

|---|---|---|---|

| Fractional / Vacuum Distillation | Difference in boiling points. acs.org | Effective for separating volatile liquids. Vacuum reduces boiling point, preventing thermal degradation. Good for larger scales. acs.org | Ineffective for compounds with similar boiling points (azeotropes). |

| Flash Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel). acs.org | High resolution for separating complex mixtures and isomers. Applicable to a wide range of compounds. acs.org | More time-consuming and uses larger quantities of solvent compared to distillation. Can be challenging for very volatile compounds. |

| Preparative Gas Chromatography (Prep-GC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | Very high resolution for separating volatile compounds. Can yield very high purity product. | Limited to small sample sizes; not practical for large-scale purification. |

In-Depth Scientific Review of this compound Remains Unfeasible Due to Lack of Published Research

A comprehensive search of scientific literature and patent databases reveals a significant absence of detailed research on the chemical compound this compound. While the compound is cataloged and its basic properties are listed in chemical databases, there is no publicly available information regarding the specific mechanistic investigations, reactivity profiles, or molecular interactions required to construct the detailed scientific article as requested.

The inquiry sought an in-depth analysis structured around several key areas: the elucidation of its synthesis mechanisms, including nucleophilic substitution pathways and kinetic studies; the influence of intramolecular and intermolecular forces on its architecture; and its reactivity in subsequent synthetic transformations.

Consequently, the creation of a scientifically accurate and detailed article that adheres to the requested outline is not possible at this time. The foundational research necessary to address the specified topics—from kinetic data on ether bond formation to analyses of functional group interconversions at proximal sites—does not appear to be published in the public domain.

Mechanistic Investigations and Reactivity Profiles of 1 2,2,2 Trifluoroethoxy 2 Ethoxyethane

Reactivity of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane in Subsequent Synthetic Transformations

Susceptibility to Cleavage and Degradation Pathways under Controlled Conditions

The ether linkages in this compound, while generally stable, can be cleaved under specific, controlled conditions. The presence of the electron-withdrawing trifluoroethoxy group influences the reactivity of the C-O bonds. Cleavage can be initiated by strong Lewis acids, which coordinate to the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack.

For instance, reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are known to facilitate the cleavage of ethers. In the case of this compound, the reaction would likely proceed via the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide or chloride ion. The regioselectivity of the cleavage would be influenced by both steric and electronic factors.

Reductive cleavage is another potential degradation pathway, particularly in the presence of strong reducing agents or under electrochemical conditions. For example, in the context of lithium metal batteries, fluorinated ethers can undergo reductive decomposition at the anode surface. nsf.govresearchgate.net This process involves electron transfer from the lithium metal to the ether molecule, leading to the fragmentation of the C-O and C-F bonds. nsf.govresearchgate.net

| Condition | Reagents/Initiators | Potential Products | Notes |

| Lewis Acid Catalysis | BBr₃, AlCl₃ | Alkyl halides, fluoroalcohols | Cleavage of one or both ether linkages. |

| Electrochemical Reduction | Lithium metal | LiF, CF₂- and CF₃-containing fragments | Relevant in battery applications. nsf.govresearchgate.net |

Role as a Building Block or Intermediate in Complex Organic Syntheses

While specific examples of this compound as a direct intermediate in complex organic syntheses are not extensively documented in the literature, its structural motifs are relevant. The 2-(2,2,2-trifluoroethoxy)ethyl group can be considered a protective group for alcohols. The stability of the fluorinated ether linkage under many reaction conditions, coupled with its potential for selective cleavage under strong acidic conditions, makes it a candidate for such applications.

In a hypothetical synthetic route, the 2-(2,2,2-trifluoroethoxy)ethoxy moiety could be introduced to a molecule to mask a hydroxyl group. After subsequent transformations on other parts of the molecule, the ether could be cleaved to regenerate the alcohol. The synthesis of related fluorinated ethers often involves the reaction of 2,2,2-trifluoroethanol (B45653) with an appropriate ethylene (B1197577) derivative, suggesting that this compound could be prepared and used in situ or as an isolated intermediate. evitachem.com

Participation in Electrophilic or Nucleophilic Reactions

The reactivity of this compound in electrophilic or nucleophilic reactions is largely dictated by the electronic properties of the trifluoromethyl group.

Electrophilic Reactions: The ether oxygens possess lone pairs of electrons, making them Lewis basic and susceptible to attack by strong electrophiles. Protonation by strong acids is the initial step in acid-catalyzed cleavage. wikipedia.orglibretexts.org

Stability and Degradation Mechanism Studies (Academic perspective on its chemical robustness)

The chemical robustness of this compound is a key characteristic, largely imparted by the strong C-F bonds and the influence of the trifluoromethyl group on the ether linkages.

Influence of Acidic and Basic Environments on Ether Linkages

Acidic Environments: Ethers can be cleaved under strongly acidic conditions, typically requiring a strong, non-coordinating acid and a good nucleophile, such as HI or HBr. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen, forming a good leaving group (an alcohol). masterorganicchemistry.com The subsequent step can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org For this compound, which has primary carbons attached to the ether oxygens, an Sₙ2 mechanism is more likely. The trifluoromethyl group's strong inductive electron-withdrawing effect would destabilize any potential adjacent carbocation, further favoring an Sₙ2 pathway. masterorganicchemistry.com Studies on similar trifluoroethyl ethers have shown that they undergo acid-catalyzed hydrolysis. researchgate.netresearchgate.net

| Acidic Condition | Mechanism | Expected Outcome |

| Strong Acid (e.g., HI, HBr) | Sₙ2 | Cleavage of ether linkages to form alcohols and alkyl halides. libretexts.org |

| Aqueous Strong Acid | Hydrolysis | Slow hydrolysis to form the corresponding alcohols. researchgate.netresearchgate.net |

Basic Environments: Ethers are generally very stable in basic and neutral conditions. The ether linkage does not have a good leaving group (an alkoxide ion), and therefore, it is resistant to cleavage by bases. This compound is expected to be highly stable in the presence of common bases like sodium hydroxide (B78521) or sodium ethoxide. Cleavage would require extremely strong bases that can deprotonate an adjacent carbon, a reaction that is generally not favored for this type of ether. wikipedia.org

Thermal and Photolytic Decomposition Pathways

Thermal Decomposition: Hydrofluoroethers (HFEs) are known for their thermal stability. fluorochemie.comfluorochemie.com Decomposition typically occurs at high temperatures, and the primary decomposition products can include toxic compounds like hydrogen fluoride (B91410) and other fluorocarbon species. fluorochemie.comfluorochemie.com The stability of HFEs in thermal applications is often dependent on the presence of water, with drier conditions allowing for longer lifetimes at elevated temperatures. acota.co.uk For this compound, significant thermal decomposition would not be expected under typical laboratory conditions (below 200 °C).

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential.

Proton (¹H) NMR for Aliphatic and Ethoxy Protons

The ¹H NMR spectrum would provide crucial information about the number of different proton environments and their connectivity. The expected signals would include:

A triplet for the methyl protons (-CH₃) of the ethoxy group, coupled to the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (-OCH₂CH₃) of the ethoxy group, coupled to the methyl protons.

Two triplets or more complex multiplets for the two methylene groups of the ethane (B1197151) backbone (-OCH₂CH₂O-), showing coupling to each other.

A quartet for the methylene protons of the trifluoroethoxy group (-OCH₂CF₃), coupled to the three fluorine atoms.

The integration of these signals would confirm the number of protons in each unique environment.

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, four distinct signals for the aliphatic carbons would be expected:

One signal for the methyl carbon of the ethoxy group.

One signal for the methylene carbon of the ethoxy group.

Two signals for the methylene carbons of the ethane backbone.

One signal for the methylene carbon of the trifluoroethoxy group, which would appear as a quartet due to coupling with the three fluorine atoms.

A signal for the trifluoromethyl carbon (-CF₃), which would also be a quartet.

Fluorine (¹⁹F) NMR for Trifluoroethoxy Moiety Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. A single signal, a triplet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃), resulting from coupling to the adjacent methylene protons. The chemical shift of this signal would be characteristic of a trifluoroethoxy group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are vital.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the ethoxy and trifluoroethoxy groups, as well as along the ethane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the ethoxy and trifluoroethoxy groups to the ethane backbone.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition of the molecule with high accuracy.

Further analysis of the fragmentation patterns in the mass spectrum would provide additional structural evidence. Characteristic fragments would be expected from the cleavage of the C-O and C-C bonds within the molecule.

Without access to experimental data, the specific chemical shifts, coupling constants, and mass-to-charge ratios cannot be reported. The generation of interactive data tables is therefore not possible. The successful characterization of this compound would require the acquisition and interpretation of the spectra described above.

Analysis of Fragmentation Patterns for Structural Inference

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a series of characteristic fragment ions. Due to the lack of direct experimental mass spectral data for this compound, the fragmentation pattern can be predicted based on the known fragmentation of other ethers and fluorinated compounds.

The primary fragmentation pathways for ethers typically involve cleavage of the carbon-carbon bond adjacent to the oxygen atom (α-cleavage) and cleavage of the carbon-oxygen bond. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the fragmentation pattern.

Predicted Fragmentation of this compound:

The molecular ion peak (M+), corresponding to the intact molecule with one electron removed, may be observed, though it is often of low abundance for ethers. The most likely fragmentation pathways would involve:

α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway. This can occur on either side of the oxygen atom.

Cleavage of the bond between the ethoxy group's methylene and the adjacent methylene would lead to the formation of a stable oxonium ion.

Cleavage adjacent to the trifluoroethoxy group would also generate a characteristic fragment.

C-O Bond Cleavage: The cleavage of the ether C-O bonds can also occur, leading to the formation of ions corresponding to the ethoxy and trifluoroethoxy moieties.

Loss of Small Neutral Molecules: The loss of neutral molecules such as ethylene (B1197577) (C₂H₄) from the ethoxy group is also a plausible fragmentation pathway.

A table of predicted significant fragment ions and their corresponding mass-to-charge ratios (m/z) is presented below.

| Predicted Fragment Ion | Structure | Predicted m/z | Origin |

| [CH₃CH₂OCH₂CH₂OCH₂CF₃]⁺ | C₆H₁₁F₃O₂⁺ | 188 | Molecular Ion |

| [CH₃CH₂OCH₂CH₂OCH₂]⁺ | C₅H₁₁O₂⁺ | 103 | Loss of CF₃ |

| [CH₂OCH₂CF₃]⁺ | C₃H₄F₃O⁺ | 113 | α-cleavage |

| [CH₃CH₂OCH₂]⁺ | C₃H₇O⁺ | 59 | α-cleavage |

| [CH₃CH₂]⁺ | C₂H₅⁺ | 29 | C-O bond cleavage |

| [CF₃]⁺ | CF₃⁺ | 69 | C-O bond cleavage |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

The IR and Raman spectra of this compound would be dominated by absorption bands arising from the vibrations of its ether linkages and the trifluoroalkoxy group.

Ether Group (C-O-C): The most characteristic vibration of an ether is the asymmetric C-O-C stretching, which typically appears as a strong band in the infrared spectrum between 1050 and 1150 cm⁻¹. nist.gov The corresponding symmetric stretch is often weaker in the IR but can be strong in the Raman spectrum.

Trifluoroalkoxy Group (CF₃-C): The presence of the trifluoromethyl group gives rise to very strong and characteristic absorption bands in the infrared spectrum. The C-F stretching vibrations are typically found in the region of 1100-1400 cm⁻¹. Specifically, the asymmetric and symmetric CF₃ stretching modes are expected to be very intense.

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, a detailed correlation with the molecular structure of this compound can be established. The analysis of structurally similar compounds, such as bis(2,2,2-trifluoroethyl) ether, can provide a basis for these correlations.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch | -CH₂-, -CH₃ | 2850-3000 | Medium-Strong | Medium-Strong |

| C-F stretch (asymmetric) | -CF₃ | ~1280 | Very Strong | Medium |

| C-F stretch (symmetric) | -CF₃ | ~1150 | Very Strong | Strong |

| C-O-C stretch (asymmetric) | Ether | 1050-1150 | Strong | Weak |

| C-O-C stretch (symmetric) | Ether | ~950 | Weak | Strong |

| C-C stretch | Alkyl chain | 800-1200 | Medium | Medium |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The Raman spectrum would be particularly useful for identifying the symmetric vibrations, such as the symmetric C-O-C stretch, which are often weak in the IR spectrum. mdpi.com

Chromatographic Techniques for Separation, Purity Profiling, and Isomer Detection

Chromatographic methods are indispensable for separating the components of a mixture, assessing the purity of a compound, and detecting any isomers or impurities.

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. It allows for the separation of the main component from any volatile impurities, such as starting materials, byproducts, or degradation products. The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, would likely provide good resolution. nist.gov

Detection is typically performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural information for impurity identification. The analysis of the anesthetic sevoflurane (B116992), a fluorinated ether, and its impurities by GC-MS is a well-established method that provides a good model for the analysis of the target compound. worldsiva.orgresearchgate.netnih.gov

Typical GC Conditions for Analysis:

| Parameter | Condition |

| Column | TG-1301MS (30m x 0.25mm I.D. x 0.25µm film) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While this compound itself is volatile, non-volatile impurities could be present from the manufacturing process or degradation. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of such impurities.

A reversed-phase HPLC method would be most suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Given the fluorinated nature of the target compound, a fluorinated stationary phase could also offer alternative selectivity. chromatographyonline.com Detection can be achieved using a UV detector if the impurities contain a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). The use of HPLC-MS is particularly advantageous as it provides molecular weight and structural information about the detected impurities.

Typical HPLC Conditions for Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (B52724) or Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV (if applicable), ELSD, or MS |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Theoretical and Computational Studies of 1 2,2,2 Trifluoroethoxy 2 Ethoxyethane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules like 1-(2,2,2-trifluoroethoxy)-2-ethoxyethane. These methods provide a microscopic understanding of the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

To determine the most stable three-dimensional structure of this compound, computational chemists employ geometry optimization techniques. nih.gov Both Density Functional Theory (DFT) and ab initio methods are powerful approaches for this purpose. mdpi.com

DFT methods, such as those using the B3LYP functional, offer a good balance between computational cost and accuracy for many molecular systems. researchgate.net Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a systematically improvable framework for calculations, often at a higher computational expense. mdpi.com The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial for obtaining accurate results. Basis sets like 6-311G(d,p) or the aug-cc-pVDZ are commonly used. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This table is illustrative and represents the type of data that would be generated from a DFT or ab initio calculation. The values are not from an actual calculation on this specific molecule.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C(1) | C(2) | - | - | 1.53 |

| Bond Length (Å) | C(2) | O(1) | - | - | 1.42 |

| Bond Angle (°) | C(1) | C(2) | O(1) | - | 109.5 |

| Dihedral Angle (°) | C(1) | C(2) | O(1) | C(3) | 180.0 |

Analysis of Molecular Orbitals and Electron Density Distribution

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, it is expected that the HOMO would be localized primarily on the ether oxygen atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, might have significant contributions from the antibonding orbitals associated with the C-F bonds, influenced by the high electronegativity of the fluorine atoms. The electron density distribution would likely show a high electron density around the oxygen and fluorine atoms, and a lower electron density around the hydrogen atoms.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the ESP map would be expected to show a significant negative potential around the ether oxygen atoms due to their lone pairs. The trifluoromethyl group (CF3) would likely lead to a region of positive potential on the adjacent carbon atom due to the strong electron-withdrawing nature of the fluorine atoms.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ether linkages in this compound allows for the existence of multiple conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

Exploring Stable Conformers and Rotational Barriers

A thorough conformational analysis would involve systematically rotating the dihedral angles of the molecule's backbone and calculating the energy at each step. This process generates a potential energy surface (PES) that reveals the low-energy (stable) conformers as minima on the surface and the transition states for their interconversion as saddle points. The energy difference between a stable conformer and a transition state is the rotational barrier.

For this compound, key dihedral angles to be explored would be those around the C-C and C-O bonds of the ethoxy and trifluoroethoxy groups. The relative energies of the different conformers would be determined by a balance of steric hindrance, electrostatic interactions, and hyperconjugation effects.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This table is for illustrative purposes and does not represent actual calculated data for this molecule.)

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | gauche, anti | 0.00 | 65 |

| 2 | anti, anti | 0.85 | 25 |

| 3 | gauche, gauche | 1.50 | 10 |

Influence of the Trifluoroethoxy Group on Overall Molecular Conformation

The presence of the bulky and highly electronegative trifluoroethoxy group is expected to have a significant impact on the conformational preferences of this compound. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electron density distribution along the molecular backbone, potentially affecting the rotational barriers around the C-O bonds.

Furthermore, steric repulsion between the trifluoromethyl group and other parts of the molecule will likely disfavor certain conformations. For instance, conformations where the CF3 group is in close proximity to the ethyl group of the ethoxy moiety would be expected to be higher in energy. Conversely, intramolecular hydrogen bonding between the fluorine atoms and nearby hydrogen atoms, if geometrically feasible, could stabilize certain folded conformations. The interplay of these electronic and steric effects would ultimately determine the preferred three-dimensional shape of the molecule.

Computational Prediction of Conformational Preferences

The conformational landscape of flexible molecules like this compound is critical to understanding its physical and chemical properties. Computational chemistry provides powerful tools to predict the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

The process begins with a conformational search, often using molecular mechanics force fields, to identify various low-energy structures. These initial geometries are then subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of each conformer.

For fluorinated ethers, computational studies often employ methods like B3LYP or MP2 with appropriate basis sets (e.g., 6-31G* or cc-pVTZ) to accurately model the complex interplay of steric and stereoelectronic effects. acs.org The trifluoromethyl group and the lone pairs on the ether oxygens introduce significant electronic interactions, such as the gauche effect, which can stabilize conformations that would be disfavored based on sterics alone. semanticscholar.org The calculations yield the total electronic energy for each optimized conformer, allowing for the determination of their relative stability. The conformer with the lowest energy is the predicted global minimum, representing the most populated structure at low temperatures.

Table 1: Illustrative Table for Predicted Conformational Analysis of this compound (Note: Data is hypothetical and for illustrative purposes only.)

| Conformer ID | Dihedral Angle (°C-O-C-C) | Predicted Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) |

| Conf-1 (anti) | 180.0 | 0.00 | 75.2 |

| Conf-2 (gauche-1) | 65.2 | 1.10 | 14.3 |

| Conf-3 (gauche-2) | -64.8 | 1.15 | 10.5 |

In Silico Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT functionals.

The protocol involves first optimizing the geometry of the molecule's most stable conformer(s). Subsequently, a GIAO-DFT calculation is performed on these structures to compute the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. The accuracy of these predictions has become remarkably high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. d-nb.infogithub.io Including the effects of molecular vibrations and solvation (often through a Polarizable Continuum Model, PCM) can further refine the accuracy of the predicted shifts. github.io

Table 2: Illustrative Table for Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: Data is hypothetical and for illustrative purposes only, referenced to TMS.)

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| CH₃-CH₂- | 15.2 | CH₃ -CH₂- | 1.25 (t) |

| CH₃-CH₂ - | 68.5 | CH₃-CH₂ - | 3.60 (q) |

| -O-CH₂-CH₂-O- | 70.1 | -O-CH₂ -CH₂ -O- | 3.80 (m) |

| -CH₂-O-CH₂-CF₃ | 72.4 (q) | -O-CH₂ -CF₃ | 4.10 (q) |

| -CH₂-CF₃ | 124.5 (q) |

Theoretical calculations can simulate vibrational spectra (Infrared and Raman), providing insight into a molecule's structural and bonding characteristics. These simulations are based on calculating the second derivatives of the energy with respect to the atomic positions for an optimized molecular geometry. This analysis yields the frequencies and intensities of the fundamental vibrational modes.

DFT methods are widely used for these calculations. The resulting predicted frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The simulated spectrum can be used to assign specific absorption bands to particular molecular motions, such as C-F stretches, C-O-C ether stretches, and various bending and torsional modes.

Table 3: Illustrative Table for Selected Predicted Vibrational Frequencies for this compound (Note: Data is hypothetical and for illustrative purposes only.)

| Predicted Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Mode Assignment |

| 2980-2850 | Medium | C-H stretching |

| 1280-1150 | Strong | C-F stretching |

| 1150-1085 | Strong | C-O-C asymmetric stretching |

| 950-810 | Medium | C-C stretching |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

The synthesis of ethers, including fluorinated variants like this compound, can be modeled computationally. A common synthetic route is the Williamson ether synthesis, involving a nucleophilic attack of an alkoxide on an alkyl halide. DFT calculations can be used to model this Sₙ2 reaction mechanism.

Researchers locate the structures of the reactants, the transition state (the highest energy point along the reaction coordinate), and the products. Transition state theory requires finding a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. By calculating the energies of these stationary points, the activation energy (the difference in energy between the reactants and the transition state) can be determined. This provides a quantitative measure of the reaction's kinetic feasibility. Multiscale simulations combining quantum mechanics and molecular dynamics can further elucidate the role of the solvent in the reaction. acs.orgnih.gov

Table 4: Illustrative Table for a Hypothetical Etherification Reaction Profile (Note: Data is hypothetical and for illustrative purposes only.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Alkoxide + Alkyl Halide) | 0.0 |

| 2 | Transition State | +22.5 |

| 3 | Products (Ether + Halide Salt) | -15.0 |

The stability of fluorinated ethers and their potential decomposition pathways can also be studied computationally. For instance, the cleavage of C-O or C-C bonds under various conditions (e.g., reductive cleavage on a lithium metal surface in battery applications) can be modeled. acs.org

By proposing a plausible reaction pathway, computational methods can calculate the energy profile for the transformation. This involves identifying all intermediates and transition states connecting the reactant to the final products. The relative energies of these species reveal the thermodynamic and kinetic factors controlling the reaction. For example, DFT calculations can determine the energy barrier for defluorination or ether bond cleavage, providing insights into the compound's stability. acs.orgnih.gov Such studies are crucial for applications where chemical stability is paramount, such as in electrolytes for energy storage devices.

Table 5: Illustrative Table for a Hypothetical C-O Bond Cleavage Reaction (Note: Data is hypothetical and for illustrative purposes only.)

| Reaction Coordinate | Species Description | Activation Energy (Eₐ) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| R → TS1 → I1 | Initial Cleavage | 35.0 | +10.5 |

| I1 → TS2 → P | Rearrangement | 12.0 | -25.0 |

Molecular Dynamics Simulations in Model Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of this compound, commonly known as sevoflurane (B116992), at the atomic level. These theoretical studies provide insights into its interactions within simplified, model environments, which are crucial for understanding its fundamental physicochemical properties and behavior in more complex biological systems. The focus of these simulations is on the theoretical interactions rather than practical applications.

One of the primary model environments used in these simulations is the lipid bilayer, which serves as a simplified representation of a cell membrane. nih.gov The partitioning of small molecules like sevoflurane into the membrane core allows them to access and interact with transmembrane proteins. nih.gov Computational studies have explored the partitioning and effects of halogenated anesthetics, including sevoflurane, on lipid bilayers. These simulations reveal how such molecules can alter the physical properties of the membrane. For instance, the presence of anesthetics can lead to a decrease in the gel-to-fluid phase transition temperature of certain lipid bilayers. mdpi.com

MD simulations have been employed to quantify the impact of volatile anesthetics on the mechanical properties of lipid bilayers. For example, simulations have shown that anesthetics like desflurane (B1195063) and methoxyflurane (B143068) can cause a reduction in bilayer thickness while increasing the area per lipid. nih.gov These structural changes are accompanied by a decrease in the membrane bending rigidity in a concentration-dependent manner. nih.gov While direct simulation data for this compound's effect on bending stiffness is not detailed in the provided results, the trends observed for similar fluorinated ethers suggest a similar fluidizing effect on the membrane. nih.govmdpi.com

The table below summarizes the theoretical effects of related anesthetics on a model lipid bilayer, providing a comparative context for the potential behavior of this compound.

| Anesthetic | Concentration | Change in Bilayer Thickness | Change in Area Per Lipid | Reduction in Bending Stiffness |

| Desflurane | 50% | Marked Reduction | Mild Increase | 20.80% |

| Methoxyflurane | 50% | Marked Reduction | Not Specified | 26.95% |

Beyond simple lipid bilayers, computational studies have investigated the interaction of sevoflurane with specific membrane proteins, such as ion channels. nih.govplos.org These simulations provide a detailed view of the binding process at an atomic resolution. Extensive structure-based calculations have been performed to study the conformation-dependent binding of sevoflurane to multiple saturable sites on channels like Kv1.2. nih.gov The total simulation time for such studies can be substantial, on the order of microseconds, to adequately sample the conformational space. nih.gov

These theoretical models help to elucidate the preferential binding sites and the nature of the molecular interactions. For this compound, simulations have indicated that it preferentially binds to amphiphilic, dehydrated pockets within the channel that are accessible from the lipid bilayer. plos.org The binding is often characterized by a spectrum of concentrations and can involve multiple occupancy states. nih.gov

The following table presents data on the theoretical binding characteristics of sevoflurane to a model ion channel, as determined by computational methods.

| Parameter | Value | Method of Determination |

| Partition Coefficient (log K) between water and POPC lipid bilayer | 2.64 ± 0.96 | Free Energy Perturbation (FEP) Calculations |

| Transfer Free Energy from water to POPC lipid bilayer | –3.12 ± 0.32 kcal/mol | Free Energy Perturbation (FEP) Calculations |

| Preferential Binding Sites | S4S5 linker, S4Pore and S6P-helix interfaces | Molecular Docking and MD Simulations |

These molecular dynamics simulations in model environments are fundamental to building a theoretical understanding of the interactions of this compound at the molecular level. By dissecting these interactions in simplified systems, researchers can formulate hypotheses about its behavior in the vastly more complex environment of a living organism.

Emerging Research Frontiers and Future Directions in the Study of 1 2,2,2 Trifluoroethoxy 2 Ethoxyethane

Exploration of Unconventional Synthetic Pathways and Green Chemistry Principles

The conventional synthesis of fluoroethers often involves harsh reagents and conditions, which are increasingly being scrutinized for their environmental impact. researchgate.net Consequently, a significant research frontier is the development of greener and more efficient synthetic routes to compounds like 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane.

Recent breakthroughs in green chemistry offer promising avenues. For instance, the use of caesium fluoride (B91410) as a fluorine source is being explored as a more environmentally friendly alternative to traditional fluorinating agents, which are often PFAS-related compounds. sciencedaily.com This approach could potentially be adapted for the synthesis of trifluoroethoxylated compounds. Another promising area is the development of photocatalytic methods. Photocatalytic C-H trifluoroethoxylation of (hetero)arenes has been demonstrated, offering a direct and atom-economical way to introduce the trifluoroethoxy group. acs.orgacs.org While not yet applied specifically to the synthesis of this compound, this methodology represents a significant step towards more sustainable manufacturing processes for fluoroethers.

Future research will likely focus on optimizing these green synthetic methods, including the development of novel catalysts and reaction media that minimize waste and energy consumption. rsc.orgeurekalert.orgosaka-u.ac.jp The application of flow chemistry could also offer significant advantages in terms of safety, scalability, and control over reaction parameters.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Fluoroethers

| Feature | Conventional Synthesis | Emerging Green Synthesis |

| Fluorine Source | Often involves hazardous reagents (e.g., SF4, DAST) | Benign fluoride salts (e.g., CsF), safer fluorinating agents sciencedaily.com |

| Reaction Conditions | Often harsh (high temperatures, pressures) | Milder conditions (e.g., room temperature, ambient pressure) |

| Catalysis | May involve heavy metal catalysts | Photocatalysis, biocatalysis, metal-free catalysts acs.orgresearchgate.net |

| Solvents | Often uses volatile organic compounds (VOCs) | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions |

| Byproducts | Can generate significant hazardous waste | Aims for minimal and non-toxic byproducts osaka-u.ac.jp |

Integration into Complex Chemical Architectures as a Novel Building Block

The unique physicochemical properties conferred by the trifluoroethoxy group make this compound an attractive building block for the synthesis of more complex molecules. sigmaaldrich.com The incorporation of this moiety can enhance the thermal and metabolic stability of the resulting compounds. sigmaaldrich.com

In medicinal chemistry, the introduction of fluoroalkyl groups is a well-established strategy to improve the pharmacokinetic profile of drug candidates. nih.gov The trifluoroethoxy group, in particular, can serve as a bioisostere for other functional groups, potentially leading to improved efficacy and reduced side effects. rsc.org For example, fluoroalkylation has been shown to improve CNS exposure and metabolic stability of dextromethorphan. nih.gov While direct applications of this compound as a building block are not yet widely reported, its potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials is significant. sigmaaldrich.comresearchgate.net

Future research will likely involve the development of synthetic methodologies that allow for the efficient incorporation of the 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethyl moiety into a variety of molecular scaffolds. This could include the development of new coupling reactions and the exploration of its reactivity in multi-component reactions.

Advanced Methodologies for Understanding Structure-Reactivity Relationships

A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its effective utilization. The presence of the highly electronegative fluorine atoms significantly influences the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. nih.gov

Advanced spectroscopic techniques, such as high-resolution NMR and mass spectrometry, are essential tools for elucidating the fine details of its molecular structure and for monitoring its transformations in chemical reactions. Experimental and computational studies on the impact of fluorine on molecular structure and noncovalent interactions in related molecules have provided valuable insights. nih.gov For instance, studies on ortho-fluorinated 2-phenylethylamine have revealed the role of fluorine in conformational flexibility and hydrogen bonding. nih.gov

Future research in this area will likely involve the use of sophisticated analytical techniques, such as femtosecond spectroscopy and advanced mass spectrometry methods, to probe the dynamics of its chemical reactions in real-time. These studies will provide a more comprehensive understanding of its reaction mechanisms and help in the design of new applications.

Development of Predictive Computational Models for Fluoroether Chemistry

Computational chemistry is becoming an indispensable tool in the study of organofluorine compounds. chemrxiv.org The development of predictive models can accelerate the discovery of new applications for this compound by allowing for the in silico screening of its properties and reactivity.

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are being used to investigate the solvation structures and transport properties of fluoroethers, particularly in the context of electrolytes for lithium-ion batteries. researchgate.netrsc.org These computational studies can provide valuable insights into how the molecular architecture of fluoroethers influences their performance in such applications. researchgate.net Machine learning algorithms are also being employed to analyze large datasets from simulations and experiments to identify structure-property relationships and to design new fluoroether-based materials with desired characteristics. chemrxiv.org

The future of computational modeling in this field lies in the development of more accurate and efficient methods that can handle larger and more complex systems. researchgate.net This will enable the rational design of novel fluoroethers with tailored properties for specific applications, reducing the need for extensive trial-and-error experimentation. mdpi.com

Table 2: Computational Methods in Fluoroether Research

| Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. rsc.org | Understanding of reaction mechanisms, stability, and electronic effects of fluorine. chemrxiv.org |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. researchgate.net | Information on solvation, diffusion, conformational changes, and transport properties. rsc.org |

| Machine Learning (ML) | Analysis of large datasets to identify patterns and build predictive models. chemrxiv.org | Prediction of properties, optimization of molecular structures, and discovery of new materials. researchgate.net |

Unexplored Derivatization Opportunities and Functionalization Strategies

The chemical modification of this compound through derivatization and functionalization opens up a vast landscape of possibilities for creating new molecules with unique properties. Derivatization is a common technique used to modify an analyte for easier analysis, for instance, by gas chromatography. research-solution.comgcms.czyoutube.com

The ether linkage and the trifluoroethoxy group present potential sites for chemical modification. For example, acylation and alkylation are common derivatization reactions for compounds containing active hydrogens, though in the case of this ether, more robust methods would be needed to cleave the ether bond prior to such modifications. libretexts.org The development of selective C-H functionalization methods could also allow for the direct introduction of new functional groups onto the ethoxyethane backbone. acs.org

Future research will likely focus on exploring novel derivatization reagents and catalytic systems that can selectively modify the structure of this compound. nih.gov This will enable the synthesis of a diverse library of new compounds with a wide range of potential applications, from new analytical standards to novel materials with advanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。